Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Description
Historical Development and Significance
The historical development of this compound traces back to advances in biphenyl chemistry that emerged in the latter half of the twentieth century. The compound was first catalogued in chemical databases in 2005, representing a relatively recent addition to the repertoire of commercially available biphenyl derivatives. However, the synthetic methodologies leading to its preparation were established much earlier, with foundational work in organozinc chemistry published in 1991 providing crucial insights into the formation of functionalized biphenyl compounds. These early studies demonstrated that highly reactive zinc, prepared through lithium naphthalenide reduction of zinc chloride, could undergo oxidative addition to aryl halides under mild conditions, generating organozinc intermediates capable of cross-coupling reactions with various electrophiles. This methodology proved particularly valuable for constructing biphenyl frameworks with diverse functional group patterns.
The significance of this compound extends beyond its role as a synthetic intermediate to encompass its contributions to medicinal chemistry research. The compound belongs to a class of biphenyl carboxylate derivatives that have shown promising biological activities, particularly in the field of bone metabolism research. Studies conducted in the early 2000s identified biphenyl carboxylic acid derivatives as novel inhibitors of osteoclastic bone resorption, with several compounds in this class demonstrating the ability to promote osteoclast apoptosis and prevent ovariectomy-induced bone loss in animal models. These findings positioned biphenyl carboxylates as potential therapeutic agents for treating diseases characterized by excessive bone resorption, including osteoporosis and other metabolic bone disorders. The structural similarity of this compound to these bioactive compounds suggests its potential utility in drug discovery programs targeting bone metabolism.
The compound's historical significance is further enhanced by its role in advancing synthetic organic chemistry methodologies. The development of efficient synthetic routes to this compound has contributed to broader understanding of cross-coupling reactions, particularly those involving functionalized aryl halides. Patent literature from 2014 and 2021 describes improved catalytic methods for synthesizing related cyano-biphenyl compounds, including innovations in palladium-catalyzed cross-coupling reactions and novel catalyst systems that enhance reaction efficiency and selectivity. These methodological advances have not only facilitated access to this compound but have also established protocols applicable to the synthesis of numerous related biphenyl derivatives.
Biphenyl Carboxylate Derivatives in Scientific Research
Biphenyl carboxylate derivatives have emerged as a highly significant class of compounds in contemporary scientific research, with this compound serving as a representative member of this important chemical family. Research investigations have revealed that biphenyl carboxylates possess unique biological activities that distinguish them from other aromatic carboxylate compounds. The structural framework of these molecules, characterized by the biphenyl core with carboxylate functionalization, provides an optimal scaffold for interactions with various biological targets. Studies have demonstrated that the spatial arrangement of functional groups on the biphenyl backbone significantly influences the biological activity profile, with para-substituted derivatives often exhibiting enhanced potency compared to their ortho- and meta-substituted counterparts.
The research applications of biphenyl carboxylate derivatives extend across multiple therapeutic areas, with particular emphasis on their potential as antiresorptive agents for treating bone diseases. Experimental evidence indicates that these compounds can inhibit osteoclastic bone resorption through a novel mechanism that appears distinct from existing antiresorptive drugs. The mechanism involves promotion of osteoclast apoptosis, leading to reduced bone turnover and preservation of bone mass. This unique mode of action has generated considerable interest in the pharmaceutical industry, as it offers the potential for developing new treatments for osteoporosis and related conditions with improved efficacy and reduced side effects compared to current therapies. The cyano group present in this compound may contribute additional interactions with target proteins, potentially enhancing the compound's biological activity.
Recent research has also explored the utility of biphenyl carboxylate derivatives in materials science applications, particularly in the development of organic light-emitting diodes and liquid crystal technologies. The extended conjugation system inherent in biphenyl structures contributes to favorable optical and electronic properties that are essential for these applications. This compound, with its combination of electron-withdrawing cyano and electron-donating ester groups, represents an interesting candidate for optoelectronic applications where fine-tuning of electronic properties is crucial. The compound's thermal stability and well-defined melting point make it particularly suitable for processing under conditions required for device fabrication.
General Classification within Organic Chemistry
Within the broader context of organic chemistry, this compound occupies a distinct position as a multifunctional aromatic compound that exemplifies the principles of structure-activity relationships and synthetic versatility. The compound belongs to several overlapping chemical classifications, each highlighting different aspects of its molecular architecture and reactivity patterns. As a biphenyl derivative, it represents a member of the biaryl compound family, characterized by the presence of two aromatic rings connected by a single carbon-carbon bond. This structural motif is fundamental to numerous natural products and synthetic pharmaceuticals, making biphenyl derivatives particularly valuable in medicinal chemistry research.
The presence of the cyano functional group classifies this compound as an aromatic nitrile, a class of compounds known for their diverse reactivity patterns and utility as synthetic intermediates. Aromatic nitriles can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic compounds. The electron-withdrawing nature of the cyano group also influences the reactivity of the biphenyl system, activating the aromatic rings toward nucleophilic substitution reactions and modifying the electronic properties of the molecule. This electronic activation extends to the methyl ester functionality, where the electron deficiency created by the cyano group can influence the ester's susceptibility to hydrolysis and other nucleophilic reactions.
From the perspective of ester chemistry, this compound represents an aromatic methyl ester with enhanced reactivity due to the extended conjugation system. The compound's ester functionality provides opportunities for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to form different alkyl esters, and reduction to the corresponding alcohol. The aromatic nature of the ester enhances its stability compared to aliphatic esters while maintaining sufficient reactivity for synthetic manipulations. The combination of the cyano and ester functional groups creates a versatile synthetic platform that can be modified through selective reactions targeting either functional group independently.
| Chemical Classification | Structural Feature | Reactivity Profile |
|---|---|---|
| Biphenyl Derivative | Two Connected Aromatic Rings | Electrophilic Aromatic Substitution |
| Aromatic Nitrile | Cyano Group on Benzene Ring | Nucleophilic Addition, Hydrolysis |
| Aromatic Methyl Ester | Carboxylate on Benzene Ring | Hydrolysis, Transesterification |
| Conjugated System | Extended π-electron Network | Enhanced Optical Properties |
The classification of this compound within organic chemistry also encompasses its role as a building block for more complex molecular architectures. The compound's symmetric substitution pattern and orthogonal functional groups make it an ideal starting material for the construction of dendrimeric structures, polymeric materials, and supramolecular assemblies. The rigidity provided by the biphenyl core, combined with the directional nature of the functional groups, enables precise control over molecular geometry in designed systems. This structural predictability has made biphenyl derivatives particularly valuable in crystal engineering and the development of organized molecular materials with specific properties.
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYLQUDLOIWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377444 | |
| Record name | Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-95-8 | |
| Record name | Methyl 4′-cyano[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate (CAS Number: 89900-95-8) is a compound characterized by a biphenyl structure with a cyano group and a carboxylate ester functional group. Its molecular formula is C15H11NO2, and it has been the subject of various studies investigating its biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C15H11NO2
- Melting Point : Approximately 113-115ºC
- Density : About 1.205 g/cm³
- Functional Groups : Cyano group (-C≡N), carboxylate ester (-COOCH₃)
The unique arrangement of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable intermediate in organic synthesis, particularly for heterocyclic compounds like thieno[2,3-b]pyridine derivatives, which have shown potential antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties similar to other biphenyl derivatives. For example, compounds with similar structures have been evaluated for their efficacy against various bacterial strains. The potential for this compound to act as an antimicrobial agent is supported by its structural features that may facilitate interaction with bacterial cell components .
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivatives | Observations |
|---|---|---|
| Antimicrobial | Thieno[2,3-b]pyridine derivatives | Exhibited significant antimicrobial activity against various strains. |
| Anticancer | c-Myc inhibitors | Disruption of c-Myc-Max dimerization observed in related biphenyl compounds. |
Research Insights
- Antimicrobial Studies : In comparative studies, this compound was highlighted as a promising candidate for further exploration due to its structural features that align with known antimicrobial agents.
- Anticancer Mechanisms : Investigations into the mechanism of action revealed that similar compounds can inhibit crucial protein interactions involved in tumor growth. Future studies are necessary to explore the specific interactions of this compound with cancer-related proteins .
Conclusion and Future Directions
This compound represents a compound of interest in medicinal chemistry due to its potential biological activities. Although current research primarily focuses on its structural analogs, the existing data suggest that it may serve as a foundation for developing new antimicrobial and anticancer agents.
Further research is essential to fully elucidate the biological mechanisms underlying its activity and to assess its therapeutic potential through in vivo studies and clinical trials.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate is in the field of medicinal chemistry. Its structural similarity to other bioactive compounds allows it to be explored as a potential drug candidate.
Case Study: Anticancer Activity
Research has indicated that derivatives of biphenyl compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that modifications in the biphenyl structure can influence the inhibition of cancer cell proliferation by targeting specific pathways involved in tumor growth .
Pharmacological Research
The compound has been investigated for its role as an inhibitor in various biological pathways. For example, it may act as an inhibitor of c-Myc dimerization, which is crucial for cancer cell survival . This suggests that this compound could be further developed into a therapeutic agent for cancer treatment.
Materials Science
In materials science, this compound is being studied for its potential use in organic electronics and photonic devices due to its electronic properties.
Organic Light Emitting Diodes (OLEDs)
The compound's ability to stabilize charge carriers makes it a candidate for use in OLEDs. Its incorporation into polymer matrices can enhance the performance of light-emitting devices by improving charge transport and emission efficiency .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations:
- Synthesis of Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules through reactions such as nucleophilic substitution and coupling reactions.
- Preparation of Pharmaceuticals : It can also be employed in the synthesis of pharmaceutical agents by modifying the cyano group or the carboxylate moiety to create derivatives with enhanced biological activity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; inhibitor of c-Myc dimerization |
| Materials Science | Candidate for organic electronics; enhances OLED performance |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules; used in pharmaceutical preparations |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Methyl 4-(2-cyanophenyl)benzoate (CAS: 89900-98-1)
- Structure: Cyano group at the 2' position (ortho to the biphenyl linkage).
- Impact: The ortho-cyano group induces steric hindrance and alters conjugation patterns compared to the para-substituted target compound.
Methyl biphenyl-4-carboxylate (CAS: 720-75-2)
- Structure: Lacks the 4'-cyano substituent.
- Impact: Without the electron-withdrawing cyano group, this compound exhibits a less polarized aromatic system. The absence of -CN reduces its reactivity in electrophilic substitutions and lowers its dipole moment, influencing solubility in polar solvents .
Functional Group Variations
Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate
- Structure : Methoxy (-OCH₃) group at 4' instead of -CN.
- Impact: The electron-donating methoxy group enhances electron density on the biphenyl ring, contrasting sharply with the electron-deficient system of the cyano analog. This difference affects applications in charge-transfer materials or catalysis .
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (CAS: 886362-12-5)
- Structure : Halogen substituents (Cl and F) at 4' and 3' positions.
- Impact : Halogens introduce moderate electron-withdrawing effects and steric bulk. While less polar than -CN, halogenated analogs are often more lipophilic, influencing pharmacokinetic properties in drug design .
Ethyl 4'-cyano-2'-pivaloyl-[1,1'-biphenyl]-4-carboxylate (CAS: 1019334-39-4)
- Structure : Ethyl ester (-COOCH₂CH₃) and bulky pivaloyl group at 2'.
Multi-Substituted Derivatives
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS: 55676-77-2)
- Structure : Dual methyl carboxylate groups at 4 and 4' positions.
- Impact : The symmetrical dicarboxylate structure enhances crystallinity and thermal stability. However, the lack of -CN reduces electronic anisotropy, limiting utility in liquid crystal applications .
Methyl 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- Structure : Trifluoromethyl (-CF₃) at 3'.
- Impact : The strong electron-withdrawing -CF₃ group creates a highly electron-deficient ring, but its bulkiness may hinder packing efficiency in solid-state materials compared to the slimmer -CN group .
Valsartan Impurity D (Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate)
- Structure: Combines the 4'-cyano biphenyl core with a valine methyl ester.
- Impact: The cyano group enhances binding affinity to angiotensin II receptors, critical for antihypertensive activity. Modifications here alter metabolic stability and potency .
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and 4-cyanophenylboronic acid. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃ or NaOAc).
- Solvent: Toluene or THF under reflux (80–110°C).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimal yields (>75%) are achieved with anhydrous conditions and degassed solvents to prevent palladium oxidation .
Q. How is this compound characterized using NMR spectroscopy?
- Methodology :
- 1H NMR : Expect signals for the methyl ester (δ ~3.9 ppm, singlet), biphenyl protons (δ 7.4–8.2 ppm, multiplet), and cyano group (no direct proton signal). Coupling patterns distinguish para-substituted aromatic protons .
- 13C NMR : Key peaks include the ester carbonyl (δ ~167 ppm), cyano carbon (δ ~118 ppm), and aromatic carbons (δ 120–140 ppm). DEPT-135 confirms CH₃ and CH groups .
Q. What safety precautions are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to potential irritancy (similar biphenyl esters show moderate skin/eye irritation) .
- Avoid inhalation; work in a fume hood.
- Store in a cool, dry place (2–8°C for analogs with ester groups to prevent hydrolysis) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., cyano) affect the reactivity of biphenyl carboxylates in cross-coupling reactions?
- Mechanistic Insight : The cyano group enhances electrophilicity at the 4'-position, facilitating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the biphenyl framework can slow transmetallation. DFT studies suggest that electron-deficient aryl halides require milder bases to avoid side reactions (e.g., ester hydrolysis) .
- Comparative Data : Methyl 4'-methoxy analogs exhibit slower coupling rates due to electron-donating effects, requiring higher temperatures (~120°C) .
Q. What is the thermal stability of this compound under catalytic hydrogenation conditions?
- Experimental Design :
- Conditions : H₂ gas (1–3 atm), Pd/C or Raney Ni, in ethanol at 50–80°C.
- Findings : The ester group remains intact, but the cyano group reduces to an amine (>90% conversion). Prolonged heating (>12 hrs) may degrade the biphenyl core .
Q. How do structural modifications (e.g., alkyl chain length in esters) influence mesomorphic properties in liquid crystal applications?
- Methodology : Compare with analogs like 4'-heptyl derivatives (CAS 72928-30-4):
- Longer alkyl chains (e.g., heptyl) lower melting points and enhance smectic phase stability.
- The cyano group improves dielectric anisotropy, critical for electro-optical performance .
- Data Table :
| Substituent | Melting Point (°C) | Mesophase Range (°C) |
|---|---|---|
| Methyl (target) | 112–116* | N/A (non-mesogenic) |
| Heptyl (CAS 72928-30-4) | 68–72 | Smectic A (75–120) |
| *Predicted based on formyl-substituted analogs . |
Q. Can computational models predict the crystallinity of this compound?
- Approach : Use Density Functional Theory (DFT) to calculate lattice energies and compare with XRD data from similar compounds (e.g., biphenyl-4-carboxylic acid, NIST data ).
- Outcome : The planar biphenyl core and strong dipole (cyano + ester) favor monoclinic packing. Predicted solubility in DMSO aligns with experimental logP values (~3.5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
